molecular formula C27H23FN4O3 B2550351 2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide CAS No. 1189871-60-0

2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide

カタログ番号: B2550351
CAS番号: 1189871-60-0
分子量: 470.504
InChIキー: LCHSFTVFGMDBPE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule that contains several functional groups including a pyrimidinone ring, an indole ring, a methoxybenzyl group, and an acetamide group with a m-tolyl substituent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluoro group could introduce some interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the pyrimidinone and indole rings might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. For example, the presence of the fluoro and methoxy groups could affect the compound’s polarity and solubility .

科学的研究の応用

Hepatitis B Virus Inhibition

A study by Ivashchenko et al. (2019) detailed the synthesis and structural analysis of a related compound, evaluating it as a new inhibitor of the hepatitis B virus (HBV). The compound exhibited in vitro nanomolar inhibitory activity against HBV, highlighting its potential as a lead for developing new antiviral drugs (Ivashchenko et al., 2019).

Analgesic Activity Evaluation

Another research focus is on analgesic properties, as seen in the study by Fouchard et al. (2001), where (indol-3-yl)alkylamides, related in structure, were synthesized and evaluated for their analgesic activity. This study identifies compounds with significant analgesic properties, comparable to reference drugs, indicating the potential for pain management applications (Fouchard et al., 2001).

Antiallergic Agents Development

Menciu et al. (1999) synthesized a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, aiming to discover novel antiallergic compounds. Their efforts identified a compound significantly more potent than established antihistamines, emphasizing the importance of structural exploration in developing new antiallergic therapies (Menciu et al., 1999).

Investigation of A2B Adenosine Receptor Antagonists

Research by Cheung et al. (2010) on 4-substituted-7-N-alkyl-N-acetyl 2-aminobenzothiazole amides, which share structural motifs with the compound , aimed at discovering drug-like, non-xanthine based A2B adenosine receptor antagonists. This work underscores the potential of such compounds in modulating adenosine receptors, with implications for treating various conditions, including inflammatory diseases (Cheung et al., 2010).

将来の方向性

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, reactivity, biological activity, and potential applications .

特性

IUPAC Name

2-[8-fluoro-3-[(4-methoxyphenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN4O3/c1-17-4-3-5-20(12-17)30-24(33)15-32-23-11-8-19(28)13-22(23)25-26(32)27(34)31(16-29-25)14-18-6-9-21(35-2)10-7-18/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSFTVFGMDBPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。